molecular formula C13H13FO3 B1323837 trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid CAS No. 733741-06-5

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1323837
CAS No.: 733741-06-5
M. Wt: 236.24 g/mol
InChI Key: NHQQJKKAHSUBRB-GHMZBOCLSA-N
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Description

trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound with the molecular formula C13H13FO3 and a molecular weight of 236.24 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with a 4-fluorobenzoyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

(1R,2R)-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQQJKKAHSUBRB-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641333
Record name (1R,2R)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733741-06-5
Record name rel-(1R,2R)-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733741-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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